molecular formula C11H10N2O5 B2457185 METHYL (2Z)-3-[(3-NITROPHENYL)CARBAMOYL]PROP-2-ENOATE CAS No. 72889-91-9

METHYL (2Z)-3-[(3-NITROPHENYL)CARBAMOYL]PROP-2-ENOATE

Cat. No.: B2457185
CAS No.: 72889-91-9
M. Wt: 250.21
InChI Key: XMYNWCNTENDHAO-WAYWQWQTSA-N
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Description

Methyl (Z)-4-(3-nitroanilino)-4-oxobut-2-enoate is an organic compound with a complex structure that includes a nitroaniline group and an oxobutenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (2Z)-3-[(3-NITROPHENYL)CARBAMOYL]PROP-2-ENOATE typically involves the reaction of 3-nitroaniline with methyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the enolate intermediate. The reaction mixture is then heated to promote the condensation reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (Z)-4-(3-nitroanilino)-4-oxobut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (Z)-4-(3-nitroanilino)-4-oxobut-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of METHYL (2Z)-3-[(3-NITROPHENYL)CARBAMOYL]PROP-2-ENOATE involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. Additionally, the compound’s structure allows it to bind to specific sites on proteins or nucleic acids, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-3-nitroaniline: A related compound with a similar nitroaniline structure but lacking the oxobutenoate moiety.

    2-Methyl-3-nitroaniline: Another similar compound with a methyl group at a different position on the aniline ring.

Uniqueness

Methyl (Z)-4-(3-nitroanilino)-4-oxobut-2-enoate is unique due to the presence of both the nitroaniline and oxobutenoate groups, which confer distinct chemical and biological properties

Biological Activity

Methyl (2Z)-3-[(3-nitrophenyl)carbamoyl]prop-2-enoate, also known as Methyl 3-(3-nitrophenyl)prop-2-enoate, is a compound of significant interest due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H10N2O5C_{11}H_{10}N_{2}O_{5}. The compound features a vinyl group, an amide functional group, and a nitrophenyl moiety, which contribute to its biological properties.

Key Structural Features:

  • Amide Group: Nearly coplanar with the vinyl group.
  • Ester Group: Positioned approximately perpendicular to the vinyl group.
  • Nitro Group: Influences electronic properties and reactivity.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that the compound can inhibit the proliferation of human cancer cells, potentially through apoptosis induction and cell cycle arrest mechanisms.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)15.4Apoptosis induction
MCF-7 (Breast Cancer)20.1Cell cycle arrest
A549 (Lung Cancer)18.7Inhibition of DNA synthesis

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Induction of Reactive Oxygen Species (ROS): Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.
  • Interaction with Cellular Signaling Pathways: The compound may modulate pathways such as MAPK and PI3K/Akt, which are critical for cell survival and proliferation.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on HeLa Cells:
    • Objective: To evaluate the cytotoxic effects on cervical cancer cells.
    • Findings: The study reported an IC50 value of 15.4 µM, indicating significant cytotoxicity through apoptosis pathways.
  • MCF-7 Cell Line Research:
    • Objective: To assess the impact on breast cancer cells.
    • Results: An IC50 value of 20.1 µM was observed, with evidence suggesting cell cycle arrest at the G1 phase.
  • A549 Lung Cancer Study:
    • Objective: To determine the effect on lung cancer cells.
    • Outcome: The compound demonstrated an IC50 value of 18.7 µM, with indications of DNA synthesis inhibition.

Properties

IUPAC Name

methyl (Z)-4-(3-nitroanilino)-4-oxobut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O5/c1-18-11(15)6-5-10(14)12-8-3-2-4-9(7-8)13(16)17/h2-7H,1H3,(H,12,14)/b6-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYNWCNTENDHAO-WAYWQWQTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C\C(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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